molecular formula C20H14BrN3O2 B243782 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B243782
M. Wt: 408.2 g/mol
InChI Key: ZQVUACPDLGAFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves its binding to specific receptors in the brain, such as the alpha-7 nicotinic acetylcholine receptor. This binding leads to the modulation of certain signaling pathways in the brain, which can have a therapeutic effect in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide can have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. It has also been found to have antioxidant properties, which can help to protect against oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of neurological disorders. However, one limitation is that its effects can be dose-dependent, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for the study of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One potential direction is to further explore its potential therapeutic applications in the treatment of neurological disorders. Another direction is to investigate its effects on other signaling pathways in the brain, which could lead to the discovery of new therapeutic targets. Additionally, more studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the reaction of 2-bromo-N-(2-hydroxybenzyl)benzamide with 4-(2-bromoacetyl)oxazolo[4,5-b]pyridine in the presence of a base. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

2-bromo-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H14BrN3O2/c21-16-5-2-1-4-15(16)19(25)23-12-13-7-9-14(10-8-13)20-24-18-17(26-20)6-3-11-22-18/h1-11H,12H2,(H,23,25)

InChI Key

ZQVUACPDLGAFGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br

Origin of Product

United States

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